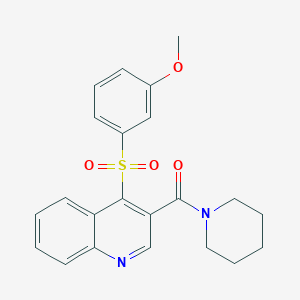

4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Description

Properties

IUPAC Name |

[4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-28-16-8-7-9-17(14-16)29(26,27)21-18-10-3-4-11-20(18)23-15-19(21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUWZPDPQIQELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases such as sodium hydride or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Features and Substitution Patterns

The substitution pattern on the quinoline ring critically influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- Sulfonyl vs. Carboxylate: The target compound’s 4-position sulfonyl group contrasts with the carboxylate in ’s analog.

- Piperidine Carbonyl vs. Direct Piperidine : The piperidine-1-carbonyl group in the target compound introduces a carbonyl spacer, which may reduce steric hindrance compared to directly attached piperidine (e.g., in ) .

- Substitution Position : The target’s 4-sulfonyl and 3-piperidine carbonyl differ from ’s 2- or 4-methoxy/basic substituents, which were optimized for dihydrofolate reductase (DHFR) inhibition .

Biological Activity

4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound belonging to the quinoline derivatives class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 410.5 g/mol

- CAS Number : 1111016-05-7

The structure features a quinoline core, a methoxybenzenesulfonyl group, and a piperidine carbonyl moiety, which contribute to its biological activity. The presence of these functional groups enhances solubility and reactivity, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. In particular, compounds that incorporate piperidine and sulfonyl groups have shown promising results against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The methoxybenzenesulfonyl group enhances the compound's ability to inhibit bacterial growth. Comparative studies have shown that 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibits stronger antibacterial activity than some traditional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can be analyzed through its structure-activity relationship. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial, anticancer |

| Quinolinesulfonamide | Sulfonamide group attached to quinoline | Antibacterial |

| Piperidinylquinoline | Piperidine ring attached to quinoline | Anticancer |

Case Studies

- Antitumor Activity : A study evaluated the antitumor efficacy of related quinoline derivatives in vitro. The results indicated that compounds with similar structural motifs to 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline significantly inhibited tumor cell proliferation in various cancer types.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The findings revealed that the compound effectively inhibited growth at lower concentrations compared to standard treatments, highlighting its potential as an alternative antimicrobial agent.

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and optimize the pharmacological properties of 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline. Investigations into its bioavailability, toxicity profiles, and potential side effects are essential for its development as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core via cyclization of substituted anilines or via Friedländer synthesis.

- Step 2 : Introduction of the 3-methoxybenzenesulfonyl group through sulfonylation using 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Piperidine-1-carbonyl incorporation via carbamate formation, often using piperidine and phosgene derivatives or carbonyl diimidazole (CDI) . Key optimization parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and purification via column chromatography .

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and piperidine groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. What methodologies are used to assess its biological activity?

- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies using fluorescence polarization .

- Cell-based assays : Cytotoxicity profiling (MTT assay) or apoptosis markers (caspase-3 activation) .

- Molecular Docking : Predicts binding affinity to targets like kinase domains using software (AutoDock Vina) .

Q. What strategies improve solubility for in vivo studies?

- Salt formation : Use hydrochloride or mesylate salts.

- Co-solvents : DMSO/PEG 400 mixtures for aqueous formulations .

- Nanoparticle encapsulation : Liposomal or PLGA-based carriers enhance bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Catalyst screening : Use DMAP or triethylamine to activate sulfonyl chloride .

- Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.

- Temperature control : Maintain 0–5°C to suppress hydrolysis of the sulfonyl chloride .

Q. How to resolve discrepancies in NMR data for the piperidine moiety?

- Variable Temperature NMR : Detect conformational flexibility (e.g., chair-flip in piperidine) .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities .

- Deuterated solvent screening : Use DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

Q. What computational approaches predict metabolic stability?

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites .

- MD Simulations : Analyze binding stability in physiological conditions (GROMACS) .

- DFT calculations : Map electron density for reactive sites (e.g., sulfonyl group) .

Q. How does the compound’s stability vary under physiological conditions?

- pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–9) .

- Forced degradation studies : Expose to heat (40–60°C), light, or oxidizers (H₂O₂) .

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) .

Q. What structural analogs enhance selectivity for kinase inhibition?

- SAR studies : Replace 3-methoxy with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .

- Piperidine substitution : Compare N-methylpiperazine vs. morpholine for solubility vs. potency .

- Quinoline modifications : Introduce fluorine at C-6 to enhance metabolic stability .

Q. How to address contradictory bioactivity data across cell lines?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

- Transcriptomics : RNA-seq to uncover cell-specific pathway activation (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.